molecular formula C14H24ClNO B121083 Tapentadol hydrochloride CAS No. 175591-09-0

Tapentadol hydrochloride

Cat. No. B121083
M. Wt: 257.8 g/mol
InChI Key: ZELFLGGRLLOERW-YECZQDJWSA-N

Description

Tapentadol hydrochloride is a centrally acting oral analgesic that has been approved by the US Food and Drug Administration for the treatment of moderate to severe acute pain. It is available in immediate-release tablets of varying strengths and has a dual mechanism of action: mu-opioid-receptor activation and norepinephrine reuptake inhibition. This dual action contributes to its effectiveness in managing pain from various conditions such as dental extraction, bunionectomy surgery, osteoarthritis, and low back pain .

Synthesis Analysis

The synthesis of tapentadol hydrochloride involves a multi-step process starting from 1-(3-methoxyphenyl)-1-propanone. The process includes a Mannich reaction with dimethylamine hydrochloride, followed by crystallization-induced diastereomer transformation, Grignard reaction, acylation, and catalytic hydrogenolysis. The final steps involve deprotection and salt formation, resulting in an overall yield of about 52% .

Molecular Structure Analysis

Tapentadol hydrochloride's molecular structure is characterized by the presence of a mu-opioid receptor agonist moiety and a norepinephrine reuptake inhibitor within the same molecule. Quantum chemical calculations have been carried out to determine the properties of tapentadol hydrochloride, including geometry optimization and structural properties determination using various computational methods .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tapentadol hydrochloride are complex and require precise control over reaction conditions to ensure the desired stereochemistry and purity of the final product. The synthesis process is designed to produce the active (1R,2R)-isomer, which is essential for the drug's analgesic activity .

Physical and Chemical Properties Analysis

Tapentadol hydrochloride undergoes a first-order reversible phase transition, which is accompanied by thermosalient behavior, meaning the compound exhibits noticeable movement during the phase change. This phase transformation is characterized by changes in the unit-cell parameters and symmetry, as observed through single-crystal X-ray diffraction, differential scanning calorimetry, and Raman scattering measurements .

The physical and chemical properties of tapentadol hydrochloride, such as particle size, entrapment efficiency, and zeta potential, have been optimized for central antinociceptive effect using polysorbate 80 coated chitosan nanoparticles. These properties are crucial for enhancing the delivery of the drug to the central nervous system and improving its bioavailability .

Scientific Research Applications

1. Analgesic Properties

Tapentadol hydrochloride is a centrally acting oral analgesic, effective for moderate to severe acute pain. It works through a dual mechanism of action: mu-opioid-receptor activation and norepinephrine reuptake inhibition. It has shown efficacy in various conditions producing moderate to severe pain, including dental extraction pain, pain after bunionectomy surgery, osteoarthritis pain of the knee and hip, and low back pain (Wade & Spruill, 2009).

2. Veterinary Applications

In veterinary medicine, tapentadol hydrochloride has been evaluated for its analgesic effect in dogs with unilateral hind limb lameness due to cranial cruciate ligament rupture. This pilot study indicated that tapentadol could be a potential option for treating acute pain in dogs, though further studies are required (Kieves et al., 2020).

3. Novel μ-Opioid Receptor Agonist/Norepinephrine Reuptake Inhibitor

Tapentadol is recognized as a novel μ-opioid receptor (MOR) agonist and NE reuptake inhibitor. Its broad analgesic profile and relative resistance to tolerance development in various animal models of acute and chronic pain are attributed to its dual mode of action (Tzschentke et al., 2007).

4. Drug Delivery Research

Research has been conducted on the optimization of floating drug delivery for tapentadol hydrochloride. This involves using gas-generating agents and a combination of polymers to achieve controlled release, enhancing the drug's efficacy (Jagdale et al., 2013).

5. Transdermal Delivery Development

Studies have also focused on the transdermal delivery of tapentadol hydrochloride using proniosomal gel. This approach aims to improve bioavailability and provide an alternative to oral therapy (S. G. et al., 2022).

Safety And Hazards

Long-term opioid therapy may be associated with analgesic efficacy and also predictable adverse events, including cardiovascular and pulmonary events, gastrointestinal disorders, endocrinological harms, psychological problems, impairment of driving ability, and risk of abuse . Tapentadol is contraindicated in people with epilepsy or who are otherwise prone to seizures . It raises intracranial pressure so should not be used in people with head injuries, brain tumors, or other conditions which increase intracranial pressure . It increases the risk of respiratory depression so should not be used in people with asthma .

Future Directions

Tapentadol provides a great advantage over classic opioids in pain management from nociceptive to neuropathic . Cumulative evidence from in vitro data suggests that tapentadol effect of norepinephrine re-uptake could be a new target that overcomes other classic opioids in chronic neuropathic pain . Thus, tapentadol is a good alternative with fewer adverse effects and is available for human use .

properties

IUPAC Name

3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELFLGGRLLOERW-YECZQDJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938677
Record name 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1)
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Molecular Weight

257.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tapentadol hydrochloride

CAS RN

175591-09-0
Record name Tapentadol hydrochloride
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Record name Tapentadol hydrochloride
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Record name 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1)
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Record name 3-((2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
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Record name TAPENTADOL HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

To stirred solution of 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol (4 g, 0.02 mol) in dichloromethane (20 ml), isopropyl ether hydrochloride (6 ml) was added at ambient temperature and stirred for 30 minutes. Solvents were distilled off from the reaction mixture. To the residue isopropyl ether (8 ml) was added and stirred for 15 minutes. Solvent was distilled off from the mixture to give 4.3 g of the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
isopropyl ether hydrochloride
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
772
Citations
WE Wade, WJ Spruill - Clinical therapeutics, 2009 - Elsevier
Background: Tapentadol hydrochloride is a centrally acting oral analgesic approved by the US Food and Drug Administration in November 2008 for the treatment of moderate to severe …
Number of citations: 129 www.sciencedirect.com
DR Singh, K Nag, AN Shetti… - Saudi journal of …, 2013 - ncbi.nlm.nih.gov
Tapentadol is a novel, centrally acting analgesic with dual mechanism of action, combining mu-opioid receptor agonism with noradrenaline reuptake inhibition in the same molecule. It …
Number of citations: 102 www.ncbi.nlm.nih.gov
TM Tzschentke, U Jahnel, B Kogel… - Drugs of today …, 2009 - europepmc.org
Tapentadol exerts its analgesic effects through micro opioid receptor agonism and noradrenaline reuptake inhibition in the central nervous system. Preclinical studies demonstrated that …
Number of citations: 155 europepmc.org
TM Tschentke, J De Vry, R Terlinden… - Drugs of the …, 2006 - access.portico.org
Background Compounds that activate opioid receptors, in particular the mu-opioid receptor (MOR) subtype, have been used for many decades for the treatment of moderate to severe …
Number of citations: 21 access.portico.org
A Javia, H Thakkar - Journal of microencapsulation, 2017 - Taylor & Francis
… The aim of the present investigation was to formulate tapentadol hydrochloride–loaded chitosan … In a nutshell, intranasal administration of tapentadol hydrochloride–loaded CS-NPs is a …
Number of citations: 41 www.tandfonline.com
TM Tzschentke, J De Vry, R Terlinden… - Drugs of the …, 2006 - Prous Science
Number of citations: 209
MM Mobrouk, HM El-Fatatry, SF Hammad… - Journal of Applied …, 2013 - japsonline.com
… Stock standard solution of tapentadol hydrochloride was prepared in distilled water to give a … with water to obtain solutions of tapentadol hydrochloride in the concentration range (5-60 …
Number of citations: 15 japsonline.com
EV Hersh, S Golubic, PA Moore - … of Continuing Education …, 2010 - search.ebscohost.com
Tapentadol HCI is an opioid (narcotic) analgesic, which also inhibits norepinephrine reuptake. While it appears to display a somewhat lower incidence of nausea and constipation than …
Number of citations: 10 search.ebscohost.com
SC Jagdale, S Patil, BS Kuchekar - Computational and mathematical …, 2013 - hindawi.com
… floating drug delivery of tapentadol hydrochloride. Tapentadol hydrochloride is a synthetic … in the current study indicates that the matrix tablets of tapentadol hydrochloride, prepared …
Number of citations: 25 www.hindawi.com
SC Jagdale, SA Patil, BS Kuchekar - Asian Journal of …, 2012 - researchgate.net
… Modified drug release attained in the current study indicates that the matrix tablets of Tapentadol hydrochloride, prepared using various polymers, can successfully be employed as a …
Number of citations: 21 www.researchgate.net

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